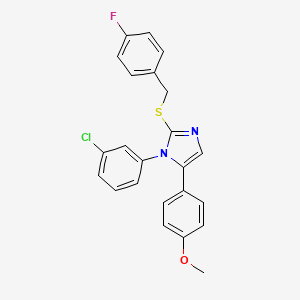
1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials might include 3-chlorophenyl derivatives, 4-fluorobenzyl halides, and 4-methoxyphenyl derivatives. Common synthetic routes could involve:
Nucleophilic substitution reactions: to introduce the thioether linkage.
Cyclization reactions: to form the imidazole ring.
Halogenation reactions: to introduce the chlorine and fluorine atoms.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Sodium hydride, potassium carbonate.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Various substituted derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole would depend on its specific biological activity. Generally, it could involve:
Binding to specific receptors: or enzymes in the body.
Inhibiting or activating biochemical pathways: .
Interacting with cellular components: to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole: Lacks the methoxy group.
1-(3-chlorophenyl)-2-((4-methylbenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole: Has a methyl group instead of a fluorine atom.
Uniqueness
1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2OS/c1-28-21-11-7-17(8-12-21)22-14-26-23(27(22)20-4-2-3-18(24)13-20)29-15-16-5-9-19(25)10-6-16/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPPGPGMLMNDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-2,6-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2572427.png)

![rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2572432.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2572433.png)
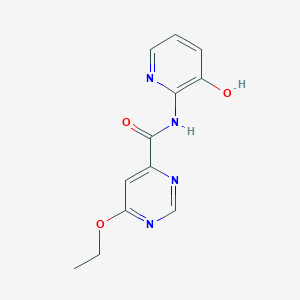
![2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2572435.png)
![N-Ethyl-N-[2-oxo-2-(thiolan-3-ylmethylamino)ethyl]prop-2-enamide](/img/structure/B2572437.png)
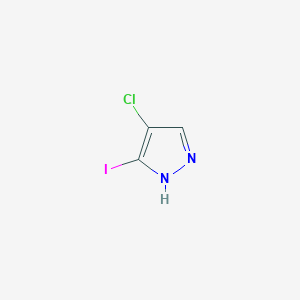
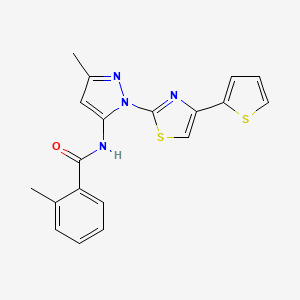
![(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B2572441.png)
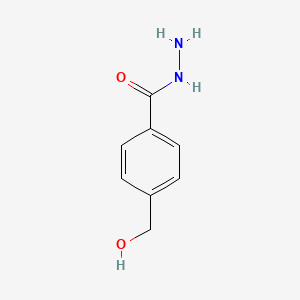
![N-[4-(dimethylsulfamoyl)benzoyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2572445.png)
![2-(2-phenylethyl)-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2572446.png)
![2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid](/img/structure/B2572447.png)
